4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10797860
InChI: InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3
SMILES: CN1C(=NN=N1)CN2CCOCC2
Molecular Formula: C7H13N5O
Molecular Weight: 183.21 g/mol

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine

CAS No.:

VCID: VC10797860

Molecular Formula: C7H13N5O

Molecular Weight: 183.21 g/mol

* For research use only. Not for human or veterinary use.

4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine -

Description

Key Features:

  • Morpholine Backbone: The morpholine ring is known for its stability and hydrophilic nature, often used in pharmaceuticals to enhance solubility.

  • Tetrazole Group: The tetrazole moiety is widely recognized for its bioisosteric properties, making it suitable for drug design as a substitute for carboxylic acids.

Synthesis Pathway

The synthesis of 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine typically involves the following steps:

  • Formation of the Tetrazole Group: The tetrazole ring can be synthesized through cyclization reactions involving azides and nitriles under acidic or catalytic conditions.

  • Attachment to Morpholine: The methylated tetrazole is linked to the morpholine ring using alkylation reactions, often employing formaldehyde or other methylene donors.

Reaction Conditions:

  • Solvent: Polar aprotic solvents like DMF or DMSO.

  • Catalysts: Acidic catalysts such as HCl or Lewis acids.

  • Temperature: Moderate heating (50–100 °C) may be required to facilitate the reaction.

Pharmaceutical Applications

The combination of a morpholine ring and a tetrazole group in this compound makes it a promising candidate for drug development:

  • Bioisosteric Properties: The tetrazole group mimics carboxylic acid functionality, enhancing binding affinity in biological systems.

  • Pharmacokinetics: Morpholine improves water solubility and membrane permeability.

Analytical Characterization

To confirm the identity and purity of 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine, several analytical techniques are employed:

TechniquePurposeObservations
NMR SpectroscopyIdentification of functional groupsPeaks corresponding to morpholine and tetrazole protons
Mass Spectrometry (MS)Molecular weight confirmationm/z peak at 183 (M+).
Infrared (IR) SpectroscopyFunctional group analysisTetrazole N-H stretch (~3100 cm⁻¹), morpholine C-O-C stretch (~1100 cm⁻¹).

Research Outlook

The compound's structural features suggest potential for further exploration in medicinal chemistry:

  • Structure–Activity Relationship (SAR): Modifications on the tetrazole or morpholine moieties could optimize biological activity.

  • Molecular Docking Studies: Computational modeling could identify potential protein targets, such as enzymes or receptors.

  • Biological Testing: In vitro and in vivo assays are needed to evaluate antimicrobial, anticancer, or other pharmacological activities.

Product Name 4-((1-Methyl-1H-tetrazol-5-yl)methyl)morpholine
Molecular Formula C7H13N5O
Molecular Weight 183.21 g/mol
IUPAC Name 4-[(1-methyltetrazol-5-yl)methyl]morpholine
Standard InChI InChI=1S/C7H13N5O/c1-11-7(8-9-10-11)6-12-2-4-13-5-3-12/h2-6H2,1H3
Standard InChIKey NVVUYPSWPMUKAS-UHFFFAOYSA-N
SMILES CN1C(=NN=N1)CN2CCOCC2
Canonical SMILES CN1C(=NN=N1)CN2CCOCC2
PubChem Compound 685401
Last Modified Apr 15 2024

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